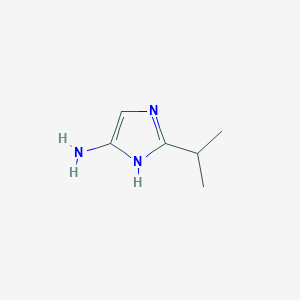

2-(1-Methylethyl)-1H-imidazol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1314914-81-2 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-propan-2-yl-1H-imidazol-5-amine |

InChI |

InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3,(H,8,9) |

InChI Key |

ZZVZHGADHKGYRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methylethyl 1h Imidazol 4 Amine and Its Analogues

Retrosynthetic Analysis of the 2-(1-Methylethyl)-1H-imidazol-4-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound (Target Molecule 1 ), the primary disconnections involve breaking the bonds that form the imidazole (B134444) ring.

A common strategy for heterocycles is to disconnect next to a heteroatom. amazonaws.com Applying this principle, we can envision several pathways. A logical approach, based on the well-established Debus-Radziszewski imidazole synthesis, involves a three-component disconnection. This breaks the N1-C2, C2-N3, and C4-C5 bonds, leading back to three conceptual precursors: isobutyraldehyde (B47883) (2 ), a glyoxal (B1671930) equivalent (3 ), and ammonia (B1221849) (4 ), which serves as the nitrogen source for both N1 and N3. To achieve the 4-amino substitution, a modified dicarbonyl synthon, such as aminomalononitrile (B1212270) or a related α-amino carbonyl compound, would be required in place of a simple glyoxal.

Another retrosynthetic approach disconnects the ring into two main fragments. For instance, a C-N bond disconnection between N1 and C5 and another between N3 and C4 suggests a precursor like an α-aminonitrile and an amidine. Specifically, the scaffold could be disconnected to form isobutyramidine (5 ) and an α-amino carbonyl compound or its synthetic equivalent (6 ). This route is advantageous as it clearly defines the origin of the C2-isopropyl group and sets the stage for the crucial C4-amination.

These disconnections highlight the key synthons and corresponding reagents needed for the synthesis:

An aldehyde (isobutyraldehyde) to provide the C2 substituent.

A source for the C4 and C5 carbons, with one bearing a nitrogen functionality.

A source of nitrogen, typically ammonia or an amidine, for the N1 and N3 atoms.

The feasibility of these pathways depends on the availability of starting materials and the ability to control the regiochemistry of the ring-forming reactions.

Classical and Modern Approaches for Imidazole Ring Construction

The construction of the imidazole ring is a foundational topic in heterocyclic chemistry, with numerous methods developed over more than a century. tsijournals.com These methods can be broadly categorized into classical multi-component reactions and modern catalytic routes.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for building complex heterocyclic scaffolds like imidazoles. acs.orgresearchgate.net

The Debus-Radziszewski imidazole synthesis , first reported in 1858, is a classic MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form a tri-substituted imidazole. tsijournals.comwikipedia.org For the target molecule, this reaction could be adapted by using isobutyraldehyde, an appropriate α-aminocarbonyl or α-azidocarbonyl compound (to install the 4-amino group), and a nitrogen source like ammonium (B1175870) acetate (B1210297). rsc.org

Modern MCRs offer greater versatility and milder conditions. For example, reactions involving aldehydes, amines, and isocyanides can yield highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles. acs.org Another powerful approach is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an aldimine. wikipedia.orgscispace.com This method and its three-component variant (vL-3CR) are highly effective for producing 1,4,5-trisubstituted imidazoles. wikipedia.orgscispace.com

The table below summarizes key MCR strategies applicable to imidazole synthesis.

| Reaction Name | Components | Product Type | Reference |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazole | wikipedia.org |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazole | scispace.com |

| Isocyanide-based MCR | Amine, Aldehyde, Isocyanide | Highly substituted 2-Imidazolines | acs.org |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4-Trisubstituted Imidazole | organic-chemistry.org |

These MCRs benefit from operational simplicity, high atom economy, and the ability to generate diverse molecular libraries by varying the starting components. researchgate.netacs.org

The formation of the imidazole ring often proceeds through the cyclization of a linear precursor containing the necessary atoms. These reactions typically involve the condensation of amine and carbonyl functionalities to form imines, followed by an intramolecular nucleophilic attack to close the ring.

One common strategy involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (as in the Debus synthesis), where the initial steps form a diimine intermediate that subsequently condenses with the aldehyde. wikipedia.org Another well-established method is the reaction of an α-haloketone with an amidine. In the context of this compound, this would involve reacting an α-halo-α-aminoketone derivative with isobutyramidine. The amidine provides the N1 and C2 atoms (with the isopropyl group already in place), while the α-halo-α-aminoketone provides the N3, C4, and C5 atoms, along with the crucial 4-amino group.

Modern variations include dehydrogenative cyclization reactions that form the aromatic imidazole ring from a dihydroimidazole (B8729859) (imidazoline) intermediate. rsc.org For instance, the condensation of a 1,2-diaminoalkane with an aldehyde can form an imidazoline, which is then dehydrogenated using a catalyst. wikipedia.org The development of redox-annulation reactions, where an amine's α-C–H bond is functionalized in a redox-neutral process, also provides novel routes to heterocyclic structures. acs.org

Transition metal catalysis has revolutionized the synthesis of imidazoles, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. rsc.orgnumberanalytics.com Copper, iron, and gold catalysts are particularly prominent in this field.

Copper-catalyzed reactions are widely used for C-N bond formation. elte.hu They can facilitate the cross-cycloaddition of two different isocyanides to produce 1,4-disubstituted imidazoles in an atom-economical fashion. organic-chemistry.org Copper catalysts, such as copper(I) iodide (CuI) or copper(II) acetate, are also effective in MCRs for synthesizing imidazo[1,2-a]pyridines and other fused imidazoles. beilstein-journals.orgnih.gov The use of copper on an iron support has been shown to create a reusable catalyst that minimizes product contamination. elte.hu

Iron-catalyzed syntheses often leverage iron's properties as an inexpensive and environmentally benign Lewis acid. rsc.org Iron salts can activate carbonyl groups towards nucleophilic attack by amines, facilitating the condensation steps in imidazole formation. rsc.org For example, magnetic nano-catalysts based on iron oxide have been employed for the synthesis of trisubstituted imidazoles, offering the advantage of easy catalyst recovery and reuse. rsc.orgnih.gov

Gold-catalyzed methods are particularly effective for activating alkynes and enabling annulation reactions. A gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org Gold catalysts can also promote one-pot oxidation and condensation sequences, starting from alkynes which are oxidized in situ to a 1,2-diketone that then participates in an imidazole-forming cascade. rsc.org

| Catalyst | Role/Reaction Type | Example | Reference |

| Copper (Cu) | C-N bond formation, Cycloaddition, MCRs | Cu₂O-catalyzed cross-cycloaddition of isocyanides. | organic-chemistry.org |

| Iron (Fe) | Lewis acid activation of carbonyls, MCRs | Fe₃O₄ nanoparticle-catalyzed condensation of benzil, aldehyde, and ammonia. | rsc.orgnih.gov |

| Gold (Au) | Alkyne activation, [3+2] Annulation, Oxidation/Condensation | Au-catalyzed annulation of oxadiazoles (B1248032) and ynamides to form 4-aminoimidazoles. | organic-chemistry.org |

Regioselective Synthesis of 4-Amino-1H-imidazoles

Achieving the correct substitution pattern is a critical challenge in imidazole synthesis. For the target molecule, the placement of the amino group specifically at the C4 position requires a high degree of regiocontrol. General synthetic methods often yield mixtures of isomers, necessitating strategies that direct the formation of the desired regioisomer.

One effective strategy is to use precursors where the connectivity is pre-defined. Diaminomaleonitrile (DAMN) is a versatile starting material for preparing a variety of nitrogen heterocycles, including imidazoles. acs.orgnih.gov By first reacting DAMN with an aldehyde to form an imine, one of the amino groups is differentiated. Subsequent intramolecular cyclization can then proceed with high regioselectivity. acs.orgnih.gov

Computational and experimental studies have shown that directing groups can control the reaction pathway. For instance, a 2-hydroxyaryl group on a DAMN-based imine was found to guide the reaction mechanism through a self-catalyzed hydrogen atom shift, favoring the formation of imidazole derivatives over other potential products like 1,2-dihydropyrazines. acs.orgnih.gov While not directly applied to the target molecule, this principle demonstrates that strategic placement of functional groups in a precursor can ensure the regioselective formation of the desired product.

Another approach is the use of specific cycloaddition reactions. A gold-catalyzed [3+2] annulation between 1,2,4-oxadiazoles and ynamides has been reported as an atom-economical and regioselective synthesis of fully substituted 4-aminoimidazoles. organic-chemistry.org Such methods, which build the ring with inherent regiochemical control, are highly valuable for accessing specific substitution patterns.

Development of Efficient and Facile Methods for Backbone Construction

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for constructing the imidazole backbone. numberanalytics.com A key trend is the use of enabling technologies like microwave irradiation, which can dramatically reduce reaction times and improve yields. nih.govresearchgate.net One-pot, multi-component syntheses of imidazole-4-carboxylates have been achieved via microwave-assisted 1,5-electrocyclization, offering a flexible route to functionalized imidazoles. nih.gov

The development of robust and recyclable catalysts is another important advancement. Solid-supported acid catalysts and magnetic nanoparticle-based catalysts allow for simple product purification and catalyst reuse, aligning with the principles of green chemistry. rsc.orgrsc.org For example, HBF₄–SiO₂ has been identified as a highly effective and recyclable catalyst for both three- and four-component imidazole syntheses. rsc.org

Furthermore, solvent-free reaction conditions and the use of eco-friendly solvents or catalysts, such as lemon juice, are being explored to reduce the environmental impact of chemical synthesis. researchgate.net These facile methods, characterized by operational simplicity, reduced waste, and high yields, are crucial for the practical and large-scale production of imidazole derivatives. researchgate.netorganic-chemistry.org

Synthetic Strategies for Incorporating the 1-Methylethyl Substituent

The incorporation of the 1-methylethyl group onto the imidazole scaffold is a critical step in the synthesis of this compound. The most prevalent strategies involve either the direct construction of the 2-isopropylimidazole (B115234) ring system from acyclic precursors or the introduction of the isopropyl moiety onto a pre-formed imidazole ring. A common and well-documented approach involves a two-step synthesis commencing with the formation of a 2-isopropyl-4-nitroimidazole intermediate, followed by the reduction of the nitro group to the desired 4-amino functionality.

Debus-Radziszewski Imidazole Synthesis and Subsequent Nitration

A foundational method for the synthesis of the 2-isopropylimidazole core is the Debus-Radziszewski reaction. This classical one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia. nih.govacs.org To introduce the 1-methylethyl group at the C2 position, isobutyraldehyde is utilized as the aldehyde component.

A Japanese patent describes a method for producing 2-isopropylimidazole by reacting isobutyraldehyde with glyoxal in the presence of aqueous ammonia. google.com In this procedure, isobutyraldehyde is added to an aqueous ammonia solution, followed by the addition of an aqueous glyoxal solution. The resulting 2-isopropylimidazole can be isolated in high yield. google.com

Table 1: Representative Synthesis of 2-Isopropylimidazole via Debus-Radziszewski Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isobutyraldehyde | Glyoxal (40% aq. solution) | Ammonia (25% aq. solution) | Methanol/Water | 25 | 95 | google.com |

Reduction of 2-Isopropyl-4-nitroimidazole

The final step in this synthetic sequence is the reduction of the nitro group of 2-isopropyl-4-nitroimidazole to the corresponding amine. This transformation is a common and well-established procedure in organic synthesis, with several reliable methods available.

Catalytic Hydrogenation: A widely used and often clean method for the reduction of nitroarenes is catalytic hydrogenation. mdpi.com This typically involves reacting the nitroimidazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually carried out in a suitable solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.

Metal-Acid Reduction: Another classic and effective method for nitro group reduction is the use of a metal in acidic media. researchgate.netacsgcipr.org A common reagent combination is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The workup for this reaction typically involves neutralization of the acidic solution to precipitate tin salts, which are then removed by filtration.

Table 2: General Methods for the Reduction of Nitroimidazoles

| Reagent System | Typical Solvents | General Conditions | Key Considerations |

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature to moderate heat, atmospheric to elevated pressure of H₂ | Can be sensitive to other reducible functional groups. |

| SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Reflux | Workup requires careful pH adjustment to remove tin salts. |

| Fe, NH₄Cl | Ethanol/Water | Reflux | Milder and often provides a cleaner reaction profile than SnCl₂/HCl. |

Alternative Synthetic Approaches

While the synthesis via a nitro intermediate is a robust pathway, other strategies for the construction of 2-substituted-4-aminoimidazoles have been developed. These methods often involve more modern synthetic techniques.

For instance, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have been reported for the synthesis of substituted 2-aminoimidazoles. nih.govacs.org This methodology allows for the formation of both a C-N and a C-C bond in a single step, offering a convergent approach to complex 2-aminoimidazole derivatives.

Another approach involves the reaction of α-chloroketones with guanidine (B92328) derivatives in deep eutectic solvents, providing a "greener" synthetic route to 2-aminoimidazoles. mdpi.com Furthermore, the cleavage of imidazo[1,2-a]pyrimidinium salts with hydrazine (B178648) or secondary amines can yield 1,4,5-trisubstituted 2-aminoimidazoles. acs.org These alternative methods, while not specifically detailed for this compound, represent viable synthetic strategies that could be adapted for its preparation.

Molecular Structure and Computational Chemistry Studies of 2 1 Methylethyl 1h Imidazol 4 Amine

Quantum Chemical Calculations and Electronic Properties Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic properties of molecules. ijstr.org Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to obtain accurate geometries and electronic data for heterocyclic compounds. ijstr.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. This gap is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap points to a more reactive molecule. wikipedia.orgirjweb.com For imidazole (B134444) derivatives, this energy gap can be used to understand potential charge transfer within the molecule. irjweb.com While specific values for 2-(1-Methylethyl)-1H-imidazol-4-amine are not published, analysis would typically involve calculating the energies of these orbitals to predict its reactivity profile.

Table 1: Frontier Molecular Orbital Concepts

| Orbital/Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO levels (ΔE = ELUMO - EHOMO). | A large gap correlates with high stability and low reactivity. A small gap suggests the molecule is more polarizable and reactive. irjweb.com |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values:

Red: Indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-deficient and prone to nucleophilic attack.

Green/Yellow: Represents areas with neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) concentrated around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. The areas around the hydrogen atoms of the amine group (NH₂) would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors.

Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability.

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules are generally more reactive. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are crucial for theoretically assessing the bioactivity and reactivity of a compound. irjweb.com

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A measure of resistance to deformation or polarization. Higher hardness implies lower reactivity. irjweb.com |

| Softness (S) | S = 1 / η | The reciprocal of hardness. Higher softness implies greater chemical reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is electronic chemical potential) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org An MD simulation for this compound would provide insights into its conformational flexibility, particularly the rotation of the isopropyl group and the amino group. uobaghdad.edu.iq Such simulations can reveal the most stable conformations (lowest energy states) and the energy barriers between different rotational isomers. By simulating the molecule in a solvent like water, MD can also model interactions with the surrounding environment, highlighting how intermolecular forces, such as hydrogen bonds, influence its stability and structure. plos.org

Theoretical Prediction of Tautomeric Forms and Isomerism of this compound

Tautomers are structural isomers that can readily interconvert, most commonly through the migration of a proton. chemeurope.com Imidazole and its derivatives are known to exhibit annular tautomerism, where the proton on a ring nitrogen atom can move to another nitrogen atom in the heterocyclic system. chemeurope.com

For this compound, two primary prototropic tautomers are expected due to the movement of the proton between the two nitrogen atoms of the imidazole ring. These would be:

this compound

2-(1-Methylethyl)-3H-imidazol-4-amine

Computational methods can calculate the relative energies of these tautomeric forms. nih.gov The results of such calculations would predict which tautomer is more stable in the gas phase and how their relative stability might change in different solvents. This is crucial as the biological activity of a molecule can depend on its dominant tautomeric form.

Computational Studies on Solvent Effects on Molecular Conformation

The solvent environment can significantly influence the conformation, stability, and electronic properties of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. nih.gov For this compound, studies would likely investigate how its structure and the equilibrium between its tautomers are affected by solvents of varying polarity. nih.gov In polar solvents like water or methanol, conformations and tautomers that have a larger dipole moment and can form hydrogen bonds would likely be stabilized. Conversely, in non-polar solvents, intramolecular forces would play a more dominant role in determining the preferred conformation. nih.gov

Structure Activity Relationship Sar Studies of 2 1 Methylethyl 1h Imidazol 4 Amine Derivatives

Influence of the Imidazole (B134444) Core on Biological Interactions

The imidazole ring is a foundational component of many biologically active compounds, serving as a versatile scaffold in medicinal chemistry. pharmacyjournal.netekb.eg Its significance in 2-(1-Methylethyl)-1H-imidazol-4-amine and its derivatives lies in its unique electronic and structural properties. The imidazole nucleus is an aromatic, five-membered heterocycle containing two nitrogen atoms, which imparts a polar and ionizable character to the molecule. pharmacyjournal.net This feature can enhance pharmacokinetic properties, such as solubility and bioavailability. pharmacyjournal.net

In the context of adrenergic receptor ligands, the imidazole core is a key pharmacophoric element. researchgate.net It can act as a proton donor and acceptor, which is crucial for forming hydrogen bonds with amino acid residues within the receptor's binding pocket. mdpi.com The electron-rich nature of the ring allows it to participate in various noncovalent interactions, including π-π stacking and cation-π interactions with aromatic residues of the target protein. nih.gov

Role of the Isopropyl (1-Methylethyl) Group at Position 2 on Molecular Recognition

The substituent at the C2 position of the imidazole ring plays a pivotal role in modulating the potency and selectivity of the ligand. In this compound, this position is occupied by an isopropyl group. The size, lipophilicity, and stereochemistry of this group are critical for molecular recognition by the target receptor.

Replacing the isopropyl group with smaller (e.g., methyl) or larger, more linear alkyl chains (e.g., butyl, octyl) would be expected to alter the binding affinity. For instance, studies on N-alkylimidazole derivatives have shown that increasing the alkyl chain length can enhance antibacterial activity up to a certain point, suggesting that the alkyl group is interacting with a hydrophobic region of the target. nih.govnih.gov Therefore, the isopropyl group in this compound is likely a key determinant for receptor affinity, providing a balance of size and hydrophobicity that complements the topology of the receptor's binding site.

Impact of the Amine Moiety at Position 4 on Binding Affinity and Selectivity

The amine group at the C4 position is a crucial functional group that likely dictates the binding mode and affinity of the compound. As a basic moiety, this amine group would be protonated at physiological pH, allowing it to form a strong ionic bond (a salt bridge) with an acidic amino acid residue, such as aspartate or glutamate, within the binding pocket of the target receptor. This type of interaction is a hallmark of aminergic G-protein coupled receptors (GPCRs), including adrenergic receptors.

The position of this basic center is critical. In related adrenergic agonists like medetomidine (B1201911) analogues, the nitrogen-containing heterocycle is positioned to interact with key residues. nih.govnih.gov Any modification to the amine group at C4, such as alkylation (to a secondary or tertiary amine) or its replacement with a non-basic functional group (e.g., a hydroxyl or nitro group), would be expected to drastically reduce or abolish activity by preventing this key ionic interaction.

Furthermore, the amine group can act as a hydrogen bond donor, forming additional stabilizing interactions with nearby residues or water molecules in the binding site. The precise location and hydrogen-bonding capacity of this group contribute to the compound's selectivity for different receptor subtypes. Therefore, the 4-amine moiety is considered an essential pharmacophoric feature, indispensable for anchoring the ligand in the correct orientation for high-affinity binding and receptor activation.

Systematic Substitution Pattern Analysis on the Imidazole Ring for Modulating Research Activity

Systematic substitution on the imidazole ring, particularly at the N1 and C5 positions, is a common strategy to modulate the pharmacological profile of imidazole-based ligands. These modifications can influence potency, selectivity, and pharmacokinetic properties.

N1-Position Substitution: Alkylation at the N1 position is a frequently explored modification. The introduction of an alkyl group at this position can alter the compound's lipophilicity, metabolic stability, and interaction with the receptor. Studies on various N-alkylated imidazole derivatives have shown that the length and nature of the alkyl chain can profoundly impact biological activity. nih.govnih.govresearchgate.net For example, increasing the alkyl chain length has been shown to enhance antimicrobial activity, suggesting that the N1-substituent may engage with a hydrophobic region of the target protein or influence membrane permeability. nih.gov Regioselectivity of N-alkylation can be influenced by steric and electronic factors of other substituents on the ring. otago.ac.nz

C5-Position Substitution: The C5 position offers another site for modification. Introducing small substituents at this position could fine-tune the electronic properties of the imidazole ring or create additional points of interaction with the receptor. For instance, adding an electron-withdrawing group like a nitro group can increase the acidity of the N1-proton and alter the binding characteristics. nih.gov Conversely, a small alkyl or halogen substituent could provide additional van der Waals or hydrophobic interactions.

The following table summarizes the expected impact of substitutions at different positions on the 2-isopropyl-1H-imidazol-4-amine scaffold, based on data from related imidazole derivatives.

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Reference |

| N1 | Small Alkyl (e.g., Methyl) | May alter selectivity and metabolic stability. | researchgate.net |

| N1 | Long Alkyl Chain (e.g., Nonyl) | Can increase lipophilicity and potency in certain targets (e.g., antibacterial). | nih.govnih.gov |

| C2 | Hydrogen (des-isopropyl) | Likely to decrease potency due to loss of hydrophobic interactions. | nih.govnih.gov |

| C2 | Other Alkyl Groups | Potency will vary depending on the size and shape of the hydrophobic pocket. | nih.gov |

| C4 | N-Alkylation (Secondary Amine) | May decrease affinity due to steric hindrance or loss of H-bonds. | N/A |

| C4 | Replacement (e.g., -OH, -NO2) | Expected to significantly reduce or abolish activity by removing the key ionic interaction point. | N/A |

| C5 | Nitro Group (-NO2) | Increases acidity of N1-H; can enhance activity in some contexts. | nih.gov |

| C5 | Halogen (e.g., -Cl, -Br) | May increase binding affinity through halogen bonding or hydrophobic interactions. | N/A |

This table is generated based on findings from related imidazole compounds and represents predicted outcomes.

Conformational Flexibility and Ligand-Target Interactions

The conformational flexibility of this compound is an important factor in its interaction with a biological target. The key flexible bond is the single bond between the C2 of the imidazole ring and the isopropyl group. Rotation around this bond allows the isopropyl group to adopt various spatial orientations. For effective binding, the molecule must adopt a specific, low-energy conformation—the "bioactive conformation"—that is complementary to the shape of the receptor's binding pocket.

Molecular modeling studies of adrenergic receptors, which are often based on homology models due to the difficulty in crystallizing GPCRs, provide insights into these interactions. nih.gov The binding site is typically a cavity within the transmembrane helices of the receptor. The imidazole core is proposed to anchor itself through hydrogen bonds and ionic interactions deep within this pocket. The C2-isopropyl group would then be oriented to fit into a specific hydrophobic subpocket.

Biological Activities and Mechanistic Insights of 2 1 Methylethyl 1h Imidazol 4 Amine in Vitro/in Silico Research

In Vitro Assays for Enzyme Inhibition and Activation

The imidazole (B134444) ring is a versatile pharmacophore that can participate in various enzymatic reactions, acting as a proton donor or acceptor, and coordinating with metal ions in active sites. nih.gov Consequently, derivatives of imidazole have been extensively studied for their potential to modulate enzyme activity.

While direct in vitro studies on the effect of 2-(1-Methylethyl)-1H-imidazol-4-amine on purine (B94841) metabolism are not extensively documented in the available literature, the structural similarity of the imidazole core to the purine ring system suggests a potential for interaction. The imidazole moiety is a key component of purines, which are essential for nucleic acid synthesis and cellular energy metabolism. researchgate.net Histidine biosynthesis, for instance, is interconnected with purine synthesis through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). researchgate.net This shared structural and biosynthetic linkage raises the possibility that imidazole-containing compounds could act as competitive inhibitors or modulators of enzymes within these pathways. However, without specific experimental data, this remains a hypothesis.

The potential for this compound to interact with hydrolases and other metabolic enzymes can be inferred from studies on related imidazole derivatives. For example, certain synthesized imidazole derivatives have demonstrated inhibitory activity against alpha-amylase, a key enzyme in carbohydrate metabolism. researchgate.net In silico and in vitro studies of other heterocyclic compounds have also revealed inhibitory effects on enzymes like DNA gyrase, which is crucial for bacterial survival. als-journal.com The imidazole scaffold's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a plausible candidate for binding to the active sites of various enzymes.

Table 1: Examples of Enzyme Inhibition by Imidazole Derivatives

| Imidazole Derivative Class | Target Enzyme | Observed Effect |

|---|---|---|

| Substituted Imidazoles | Alpha-amylase | Inhibition researchgate.net |

| Thiazolyl-Imidazoles | DNA Gyrase | Inhibition als-journal.com |

Receptor Binding Studies and Ligand-Receptor Interactions (In Silico/In Vitro)

The structural characteristics of this compound make it a candidate for interaction with various receptors, a hypothesis supported by numerous in silico and in vitro studies on analogous compounds.

The imidazole ring is a well-established component of several clinically significant angiotensin II receptor blockers (ARBs). researchgate.net In silico molecular docking studies have been instrumental in understanding the binding of these drugs to the angiotensin II type 1 (AT1) receptor. nih.govresearchgate.net These studies reveal that the imidazole core can effectively occupy the binding pocket of the AT1 receptor, contributing to the antagonist activity. The 2-isopropyl group and 4-amine substituent of this compound would influence the compound's steric and electronic properties, potentially allowing it to fit within the receptor's active site and disrupt the binding of angiotensin II. While direct experimental validation is needed, computational models suggest that this compound could exhibit antagonistic properties at the AT1 receptor. nih.gov

Table 2: In Silico Docking Insights for Angiotensin II Receptor Blockers

| Feature of ARBs | Role in Receptor Binding |

|---|---|

| Imidazole Core | Occupies the binding pocket |

| Lipophilic Groups | Enhance binding affinity |

Beyond the angiotensin II receptor, the versatile nature of the imidazole scaffold allows for interactions with a range of other molecular targets. researchgate.net For instance, various imidazole derivatives have been investigated as ligands for histamine (B1213489) receptors, particularly the H3 subtype. ekb.eg The imidazole core is a key structural feature of histamine itself, making derivatives of this heterocycle prime candidates for modulating the activity of histamine receptors. Additionally, in silico studies have explored the potential of imidazole-containing compounds to interact with targets such as VEGFR-2 and B-Raf kinase, which are implicated in cancer progression. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

The interaction of a compound with enzymes and receptors ultimately translates to the modulation of cellular pathways. While direct in vitro studies on the cellular effects of this compound are limited, research on other imidazole derivatives provides insights into its potential activities. For example, certain imidazole compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting an impact on pathways that regulate cell proliferation and death. nih.gov The ability of the imidazole ring to participate in a variety of biological interactions suggests that this compound could potentially modulate signaling pathways involved in inflammation, cell growth, or neurotransmission, although further investigation is required to confirm these possibilities.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate a detailed article on "this compound" that strictly adheres to the specified outline.

The requested sections and subsections require specific in vitro and in silico research findings, such as investigations into Reactive Oxygen Species (ROS) production pathways, effects on cell signaling, evaluation against microbial strains, and elucidation of antimicrobial mechanisms at a molecular level for this exact compound.

While searches were conducted using the compound's name, synonyms like "2-isopropyl-1H-imidazol-4-amine," and its CAS number, the results did not yield specific studies detailing these biological activities. The available literature discusses the antimicrobial properties of the broader imidazole class of compounds, but this information cannot be accurately attributed to the specific molecule in your request without direct scientific evidence.

Therefore, to ensure scientific accuracy and avoid speculation, the article cannot be generated as instructed due to the lack of specific research data for "this compound" corresponding to the detailed outline provided.

Design and Synthesis of Derivatives and Analogues of 2 1 Methylethyl 1h Imidazol 4 Amine

Strategizing Chemical Modification for Enhanced Research Properties

The design of derivatives of 2-(1-Methylethyl)-1H-imidazol-4-amine is guided by established principles of medicinal chemistry to enhance specific properties relevant to research applications. These strategies often focus on modulating the compound's interaction with biological targets, improving its stability, and facilitating its use in various experimental systems.

A key strategy involves the exploration of the structure-activity relationship (SAR) to understand how different functional groups at various positions on the imidazole (B134444) ring and its substituents affect biological activity. This knowledge allows for the rational design of new molecules with improved potency and selectivity. For instance, modifications to the 2-isopropyl group or the 4-amino group can significantly alter the compound's binding affinity and efficacy at its target.

The table below summarizes common strategies for chemical modification and their intended impact on research properties.

| Modification Strategy | Target Position | Desired Enhancement of Research Property | Example of Functional Group/Substitution |

| Structure-Activity Relationship (SAR) Exploration | 2-isopropyl group, 4-amino group, Imidazole ring | Increased potency, Enhanced selectivity | Alkyl chains of varying lengths, Phenyl groups, Halogen substitutions |

| Physicochemical Property Optimization | N1 or N3 of imidazole, 4-amino group | Improved metabolic stability, Enhanced membrane permeability, Increased aqueous solubility | Methylation, Introduction of polar functional groups |

| Bioisosteric Replacement | 2-isopropyl group, Imidazole ring | Improved pharmacokinetic profile, Reduced off-target effects | Cyclopropyl group, Oxazole or Triazole ring |

Synthetic Routes for N-Substituted and Ring-Substituted Derivatives

The synthesis of N-substituted and ring-substituted derivatives of this compound can be achieved through various established synthetic methodologies in heterocyclic chemistry.

N-Substitution:

N-alkylation of the imidazole ring is a common strategy to introduce substituents at the N-1 or N-3 positions. This can be accomplished by reacting the parent compound with an appropriate alkyl halide in the presence of a base. nih.gov For example, reaction with ethyl chloroacetate can introduce an ester functional group, which can then be further modified. nih.gov The choice of solvent and base is crucial for controlling the regioselectivity of the alkylation.

A general scheme for N-alkylation is as follows:

Reactants: this compound, Alkyl halide (e.g., methyl iodide, benzyl bromide)

Reagents: Base (e.g., sodium hydride, potassium carbonate)

Solvent: Aprotic solvent (e.g., dimethylformamide, acetonitrile)

Ring Substitution:

Introducing substituents directly onto the imidazole ring (at positions C-5) is more challenging due to the electron-rich nature of the ring. However, methods such as electrophilic halogenation can be employed to introduce bromine or iodine atoms, which can then serve as handles for further functionalization through cross-coupling reactions like the Suzuki or Sonogashira reactions. nih.gov

The following table outlines synthetic approaches for generating derivatives of this compound.

| Derivative Type | Synthetic Approach | Key Reagents | Potential Substituents |

| N-Alkyl Derivatives | Alkylation of the imidazole nitrogen | Alkyl halides, Base (e.g., K2CO3) | Methyl, Ethyl, Benzyl groups |

| N-Aryl Derivatives | Buchwald-Hartwig amination | Aryl halides, Palladium catalyst, Ligand | Phenyl, Pyridyl groups mdpi.com |

| C-5 Halogenated Derivatives | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Bromo, Iodo groups |

| C-5 Aryl/Alkynyl Derivatives | Palladium-catalyzed cross-coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | Phenyl, Substituted aryl, Alkynyl groups nih.gov |

Development of Prodrugs and Probes for Research Applications

Prodrugs:

The development of prodrugs of this compound can be a valuable strategy to overcome limitations in its physicochemical or pharmacokinetic properties, such as poor solubility or rapid metabolism. nih.govrsc.org A common approach for amine-containing compounds is the formation of a carbamate or an amide linkage with a promoiety. This modification masks the polar amino group, increasing lipophilicity and potentially enhancing membrane permeability. Once in the body, the promoiety is cleaved by enzymes to release the active parent compound. nih.gov

For example, a medoxomil promoiety can be appended to the 4-amino group to improve oral bioavailability. nih.gov

Chemical Probes:

Chemical probes are essential tools for studying the biological function of molecules. Fluorescent probes, for instance, can be developed by attaching a fluorophore to the this compound scaffold. nih.gov These probes can be used in fluorescence microscopy to visualize the localization of the compound within cells or tissues. nih.govrsc.org The design of such probes requires careful consideration of the linker between the fluorophore and the parent molecule to ensure that the biological activity is retained.

Another type of chemical probe is a biotinylated derivative. Biotin can be attached to the molecule, allowing for its use in affinity-based purification of its biological targets.

The table below details potential prodrug and probe strategies for this compound.

| Type | Strategy | Promoiety/Label | Research Application |

| Prodrug | Carbamate formation | Medoxomil | Improved oral bioavailability |

| Prodrug | Amide formation | Amino acid | Enhanced solubility and targeted delivery |

| Fluorescent Probe | Covalent attachment of a fluorophore | Fluorescein, Rhodamine | Cellular imaging and localization studies |

| Affinity Probe | Biotinylation | Biotin | Target identification and purification |

Exploration of Bioisosteric Replacements to Modulate Activity

Bioisosterism is a widely used strategy in drug design to modify the properties of a lead compound by replacing a specific atom or group with another that has similar steric or electronic characteristics. drughunter.comcambridgemedchemconsulting.com This approach can be applied to this compound to fine-tune its activity, selectivity, and pharmacokinetic profile. estranky.sk

Replacements for the Isopropyl Group:

The 2-isopropyl group can be replaced with other alkyl groups of varying sizes and branching to probe the steric requirements of the binding pocket. For example, replacing it with a cyclopropyl group can introduce conformational rigidity and potentially enhance binding affinity.

Replacements for the Imidazole Ring:

The imidazole ring itself can be replaced with other five-membered heterocycles such as oxazole, thiazole, or triazole. nih.gov These bioisosteres can alter the hydrogen bonding capabilities and electronic properties of the molecule, leading to changes in biological activity and metabolic stability. drughunter.com

Replacements for the Amino Group:

The 4-amino group is a key functional group that can participate in hydrogen bonding. It can be replaced with other groups that can also act as hydrogen bond donors or acceptors, such as a hydroxyl group or a methylamino group.

The following table provides examples of bioisosteric replacements for different parts of the this compound molecule.

| Original Group | Position | Bioisosteric Replacement | Potential Impact on Properties |

| Isopropyl | 2 | Cyclopropyl, tert-Butyl | Altered lipophilicity and steric interactions |

| Imidazole Ring | - | Oxazole, Thiazole, 1,2,3-Triazole | Modified electronic properties and metabolic stability nih.gov |

| Amino | 4 | Hydroxyl, Methylamino, Amide | Altered hydrogen bonding capacity and basicity |

Library Synthesis and High-Throughput Screening for New Lead Compounds

To explore a wider chemical space and identify new lead compounds based on the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are powerful approaches. ewadirect.comscilit.com

Library Synthesis:

Combinatorial synthesis allows for the rapid generation of a large number of structurally related compounds. scilit.com For the 2-aminoimidazole scaffold, a divergent synthetic strategy can be employed where a common intermediate is functionalized with a variety of building blocks. nih.gov For example, a library of N-substituted derivatives can be synthesized by reacting the parent compound with a diverse set of alkylating or acylating agents in a parallel format. Similarly, libraries of ring-substituted analogues can be generated using palladium-catalyzed cross-coupling reactions with a range of boronic acids or alkynes. nih.govnih.gov

High-Throughput Screening (HTS):

Once a compound library is synthesized, HTS can be used to rapidly screen for biological activity against a specific target or in a phenotypic assay. ewadirect.commdpi.com This involves the use of automated robotic systems to test thousands of compounds in a short period. The data generated from HTS can identify "hits" – compounds that show activity in the assay. These hits can then be further validated and optimized to develop new lead compounds for further research. drugtargetreview.com

The workflow for library synthesis and HTS is summarized in the table below.

| Step | Description | Key Techniques |

| Library Design | Selection of diverse and relevant building blocks based on SAR and desired properties. | Computational chemistry, Diversity analysis. |

| Combinatorial Synthesis | Parallel synthesis of a large number of compounds. | Solid-phase synthesis, Solution-phase parallel synthesis. |

| High-Throughput Screening | Rapid screening of the library for biological activity. | Fluorescence-based assays, Cell-based assays, Biochemical assays. |

| Hit Identification and Validation | Identification of active compounds and confirmation of their activity. | Dose-response curves, Secondary assays. |

| Lead Optimization | Chemical modification of hits to improve their properties. | Structure-activity relationship studies. |

Analytical Methodologies for Research on 2 1 Methylethyl 1h Imidazol 4 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of 2-(1-Methylethyl)-1H-imidazol-4-amine, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. One would expect to see a singlet for the proton on the imidazole (B134444) ring, signals for the methine proton of the isopropyl group (likely a septet), and a doublet for the two methyl groups of the isopropyl substituent. The protons of the amine and the N-H of the imidazole ring would appear as broad singlets, and their chemical shifts could be dependent on the solvent and concentration. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. uni-muenchen.debeilstein-journals.org One would expect to see signals for the three carbons of the imidazole ring, the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group. The chemical shifts of the imidazole carbons would be characteristic of this heterocyclic system.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. uni-muenchen.de

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole C-H | ~6.5 - 7.5 | ~110 - 125 |

| Isopropyl CH | ~2.5 - 3.5 (septet) | ~25 - 35 |

| Isopropyl CH₃ | ~1.0 - 1.5 (doublet) | ~20 - 25 |

| Imidazole C-NH₂ | - | ~135 - 145 |

| Imidazole C-isopropyl | - | ~145 - 155 |

| NH₂ | Variable (broad) | - |

| Imidazole N-H | Variable (broad) | - |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. mdpi.com When analyzed by electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. For instance, a common fragmentation for isopropyl-substituted compounds is the loss of a methyl group (a neutral loss of 15 Da) or a propyl radical (a neutral loss of 43 Da). The mass spectrum of the closely related compound, 2-isopropylimidazole (B115234), shows a prominent molecular ion peak and characteristic fragmentation. nist.gov

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 110 | 100 | [M]⁺ |

| 95 | ~80 | [M - CH₃]⁺ |

| 68 | ~40 | [M - C₃H₆]⁺ |

| 41 | ~35 | [C₃H₅]⁺ |

Data is representative of 2-isopropylimidazole as a closely related structure. nist.gov

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. proquest.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and quantification of this compound. Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule, which is particularly useful for quantitative analysis and for understanding the conjugated systems.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, imidazole ring, and alkyl substituent. As a primary amine, the compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org These two bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.org

Another key feature for a primary amine is the N-H bending (scissoring) vibration, which typically appears as a moderately strong band in the 1650-1580 cm⁻¹ region. orgchemboulder.comwpmucdn.com Additionally, a broad N-H wagging band can be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aromatic amine is expected to produce a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The imidazole ring itself will contribute to a complex pattern in the fingerprint region, with C=N and C-C stretching vibrations. The isopropyl group will be evidenced by C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium - Weak |

| C-H Stretch | Isopropyl & Imidazole | 3000 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium - Strong |

| C=N and C=C Stretch | Imidazole Ring | ~1600 - 1450 | Medium |

| C-H Bend | Isopropyl | ~1470 & ~1370 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the imidazole ring. The basic imidazole structure exhibits absorption in the UV region, typically around 207-210 nm, corresponding to π→π* transitions. nist.gov The presence of the amino group (-NH₂), an auxochrome, on the imidazole ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum. libretexts.org This is due to the interaction of the nitrogen's lone pair of electrons with the π-electron system of the ring, which extends the conjugation. libretexts.org Simple alkyl amines typically absorb around 200 nm, which would likely be masked by the stronger absorption of the imidazole chromophore. libretexts.org The analysis of imidazole derivatives in aqueous solutions has shown electronic bands around 320 nm, which can be influenced by substituents and solvent polarity. seejph.comresearchgate.net

Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like those containing an imidazole moiety. Imidazole and its derivatives are known to be electrochemically active and can be studied using techniques such as cyclic voltammetry (CV). mdpi.comtandfonline.com These methods are based on measuring the current response of a system to an applied potential.

The two nitrogen atoms in the imidazole ring can serve as recognition sites and participate in electrochemical processes, particularly in coordination with metal ions or as part of a redox-active system. seejph.com Research on ferrocenyl imidazole systems has demonstrated that the imidazole moiety can act as an anion receptor, and the electrochemical properties of the system, specifically the ferrocene/ferrocenium redox couple, are sensitive to the presence of anions. mdpi.com This is often observed as a shift in the anodic (oxidation) and cathodic (reduction) peak potentials in cyclic voltammograms upon addition of an analyte. mdpi.com

For this compound, cyclic voltammetry could be employed to investigate its oxidation and reduction potentials. The oxidation would likely involve the imidazole ring and the amino group. The electrochemical data obtained could be used to develop sensitive analytical sensors for the compound, as the imidazole ring's ability to coordinate with metal ions can be exploited to create selective electrochemical sensors. seejph.com The analysis would typically be performed in a non-aqueous solvent like acetonitrile (B52724) with a supporting electrolyte, using a standard three-electrode setup (working, reference, and auxiliary electrodes). mdpi.com

Derivatization Strategies for Enhanced Detection in Research Applications

In many analytical applications, particularly those involving high-performance liquid chromatography (HPLC), the direct detection of this compound can be challenging. This is because the compound lacks a strong native chromophore or fluorophore, leading to low sensitivity with common UV or fluorescence detectors. sigmaaldrich.commdpi.com To overcome this limitation, derivatization strategies are employed. This involves a chemical reaction to attach a "tag" to the amine group, thereby enhancing its detectability. thermofisher.com

Pre-column derivatization is a common approach where the analyte is reacted with a derivatizing reagent before injection into the HPLC system. thermofisher.com This modification can significantly improve detection limits by introducing a group that absorbs strongly in the UV-Vis range or is highly fluorescent. nih.gov

Several reagents are widely used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.gov This reaction is fast, occurs under mild conditions, and is well-suited for automation. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comresearchgate.net This reagent is often used when a comprehensive analysis of different amine types is required. rsc.org

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts. thermofisher.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a fluorogenic reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives that can be detected with high sensitivity. mdpi.com

The choice of derivatization reagent depends on the analytical requirements, such as the desired sensitivity, selectivity, and compatibility with the chromatographic conditions. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. sigmaaldrich.commdpi.com

Interactive Table: Common Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Target Group(s) | Detection Method | Key Advantages |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction, suitable for automation. thermofisher.comnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives. thermofisher.comrsc.org |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Produces intensely fluorescent adducts. thermofisher.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence | High sensitivity, fluorogenic. mdpi.com |

Future Research Directions and Potential Academic Applications of 2 1 Methylethyl 1h Imidazol 4 Amine

Exploration as a Scaffold for Novel Chemical Entities in Life Sciences Research

The imidazole (B134444) ring is a fundamental component of many biological systems, including the amino acid histidine and the neurotransmitter histamine (B1213489). pharmacyjournal.netlifechemicals.com Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. imedpub.comijpsjournal.comijpsjournal.comnih.gov 2-(1-Methylethyl)-1H-imidazol-4-amine serves as an ideal starting point or scaffold for the synthesis of new chemical entities in drug discovery.

The 4-amino group provides a versatile synthetic handle for elaboration, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions. The 2-isopropyl group can influence the molecule's pharmacokinetic properties by increasing lipophilicity and providing steric bulk, which may enhance binding affinity and selectivity for biological targets. ohans.comchemimpex.com Future research could focus on creating libraries of derivatives by modifying the amino group and exploring their efficacy against a range of therapeutic targets. The amphoteric nature of the imidazole ring can also be leveraged to improve the solubility and bioavailability of potential drug candidates. pharmacyjournal.net

| Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action |

|---|---|---|

| Oncology | Imidazole derivatives are known to act as kinase inhibitors, topoisomerase inhibitors, and tubulin polymerization inhibitors. pharmacyjournal.netnih.gov | Inhibition of signaling pathways crucial for cancer cell proliferation and survival. |

| Infectious Diseases | The imidazole scaffold is central to many antifungal (e.g., fluconazole) and antibacterial (e.g., metronidazole) drugs. ijpsjournal.comnih.gov | Disruption of microbial cell wall synthesis, DNA replication, or essential enzymatic processes. nih.gov |

| Inflammation | Certain imidazole-containing compounds exhibit anti-inflammatory properties. ohans.comlongdom.org | Inhibition of inflammatory mediators or enzymes such as Cyclooxygenase-2 (COX-2). nih.gov |

| Neuroscience | The imidazole ring is a core component of histamine and interacts with various receptors in the central nervous system. | Modulation of neurotransmitter receptors or enzymes involved in neurological pathways. |

Investigation in Materials Science Applications (e.g., Dyes, Functional Materials)

The unique electronic properties and coordination capabilities of the imidazole ring make it a valuable building block for advanced materials. nih.govresearchgate.net Research into this compound could unlock novel applications in materials science.

Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions. chemimpex.commdpi.com This property can be exploited to construct Metal-Organic Frameworks (MOFs), coordination polymers, and chemosensors. Derivatives of this compound could be designed as specific ligands for detecting metal ions or as building blocks for porous materials with catalytic or gas storage properties. The introduction of CO2-responsive imidazole moieties into materials has also been shown to be an effective strategy for creating gas-responsive systems. nih.gov

| Application Area | Function of the Compound | Key Structural Features |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Core component of organic sensitizer (B1316253) dyes. | Imidazole ring (π-system), amino group (donor/anchor point). uokerbala.edu.iqekb.eg |

| Metal-Organic Frameworks (MOFs) | Organic linker molecule connecting metal nodes. | Imidazole nitrogen atoms (coordination sites). mdpi.com |

| Chemosensors | Recognition moiety for detecting specific ions. | Ability of the imidazole ring to bind metal ions, leading to a colorimetric or fluorescent response. mdpi.com |

| Corrosion Inhibitors | Forms a protective layer on metal surfaces. | Nitrogen atoms adsorb onto the metal surface. ijpsjournal.comchemimpex.com |

Catalytic Applications in Organic Synthesis

The imidazole scaffold is central to the field of catalysis, both as a component of organocatalysts and as a ligand for transition metals. lifechemicals.comacs.org this compound is a promising precursor for developing novel catalytic systems.

The most significant potential lies in its use as a precursor to N-Heterocyclic Carbenes (NHCs). beilstein-journals.org NHCs are a class of stable carbenes that have become ubiquitous ligands in organometallic chemistry and powerful organocatalysts. jocpr.comnih.gov By alkylating the nitrogen atoms of the imidazole ring to form an imidazolium (B1220033) salt, subsequent deprotonation can yield a novel NHC. The 2-isopropyl group would provide significant steric shielding around the metal center in an NHC-metal complex, which can be used to control catalytic activity and selectivity. beilstein-journals.org The 4-amino group could be used to immobilize the catalyst on a solid support or to introduce additional functional groups.

Additionally, the unmodified compound or its simple derivatives can act as ligands for various metal-catalyzed reactions, such as cross-coupling, oxidation, or hydrolysis. chemimpex.comsciopen.com The imidazole moiety can coordinate to metals like copper, nickel, or palladium, creating active catalysts for a range of organic transformations. sciopen.comnih.gov

| Catalyst Type | Synthetic Pathway | Potential Reactions Catalyzed |

|---|---|---|

| N-Heterocyclic Carbene (NHC) Ligand | N-alkylation followed by deprotonation to form the free carbene. jocpr.com | Cross-coupling (e.g., Suzuki, Heck), olefin metathesis, C-N coupling. beilstein-journals.orgjocpr.com |

| Transition Metal Complex Ligand | Direct coordination of the imidazole nitrogen atoms to a metal salt. | Oxidation, hydrolysis, C-H functionalization, polymerization. sciopen.comnih.gov |

| Organocatalyst | Use as a base or nucleophilic catalyst. | Acyl transfer reactions, ester hydrolysis. lifechemicals.comacs.org |

Advanced Computational Modeling for Predictive Research and Design

Before committing significant resources to laboratory synthesis and testing, advanced computational modeling offers a powerful tool to predict the properties and potential applications of this compound and its derivatives.

Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and geometric parameters. nih.govresearchgate.net This information is crucial for predicting its behavior as a dye in DSSCs or its reactivity in catalytic cycles. ekb.eg Molecular docking simulations can predict the binding affinity and orientation of derivatives within the active sites of enzymes or receptors, guiding the design of more potent therapeutic agents. researchgate.netnih.gov

More recently, machine learning (ML) models have been used to accelerate the discovery of new materials. nih.govnih.gov By training ML algorithms on datasets of known imidazole-based dyes, it is possible to predict the power conversion efficiency of new structures like those derived from this compound, thereby prioritizing the most promising candidates for synthesis. nih.govresearchgate.net Similarly, computational methods can model the interaction between imidazole-based ligands and metal ions, helping to design stable and effective catalysts. acs.orgsns.it

| Computational Method | Predicted Properties | Relevance to Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, orbital energies, reaction energies, spectroscopic properties. researchgate.net | Predicting efficiency in DSSCs, understanding catalytic mechanisms. ekb.eg |

| Molecular Docking | Binding affinity, binding mode, protein-ligand interactions. nih.gov | Guiding drug design and identifying potential biological targets. |

| Molecular Dynamics (MD) | Conformational stability, solvent effects, binding free energies. nih.gov | Assessing the stability of ligand-receptor complexes and material structures. |

| Machine Learning (ML) | Predictive screening of properties (e.g., photovoltaic performance). nih.govnih.gov | High-throughput virtual screening to identify high-potential derivatives. |

Integration into Multi-Disciplinary Research Initiatives

The true potential of this compound can be most effectively realized through multi-disciplinary research initiatives. The journey from a simple building block to a high-value product requires a convergence of expertise.

Such an initiative would involve:

Synthetic Organic Chemists: To devise efficient synthetic routes to the core molecule and its derivative libraries. nih.gov

Computational Chemists: To model derivatives and predict their properties, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

Pharmacologists and Biochemists: To screen new compounds for biological activity and elucidate their mechanisms of action. researchgate.net

Materials Scientists and Physicists: To fabricate and characterize devices such as solar cells or sensors incorporating the new molecules. researchgate.net

Catalysis Experts: To develop and test novel NHC-metal complexes and other catalysts in important organic reactions. sciopen.com

This collaborative approach, where predictive modeling informs synthesis and experimental testing provides feedback for further design, represents the modern paradigm of scientific discovery. The versatile imidazole scaffold acts as a bridge between synthetic chemistry and medicinal or materials applications, making it an ideal subject for such integrated projects. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.